

A Comparative Guide to the Spectral Analysis of 1H-Imidazole-2-carboxaldehyde Oxime

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Compound of Interest		
Compound Name:	1H-Imidazole-2-carboxaldehyde	
Сотроина мате.	oxime	
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For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is paramount. This guide provides a comparative spectral analysis of **1H-Imidazole-2-carboxaldehyde oxime**, a molecule of interest in medicinal chemistry, benchmarked against its precursor and structural analogs. The data presented herein, including NMR, IR, and Mass Spectrometry, offers a comprehensive reference for its characterization.

Comparative Spectral Data

The spectral characteristics of **1H-Imidazole-2-carboxaldehyde oxime** are presented in comparison with its direct precursor, **1H-Imidazole-2-carboxaldehyde**, and a structural analog, Pyridine-2-carboxaldehyde oxime. This allows for a clear understanding of the spectral changes upon oxime formation and the influence of the heterocyclic core.

Table 1: ¹H NMR Spectral Data Comparison (in DMSO-d₆)



Compound	Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Notes
1H- Imidazole-2- carboxaldehy de Oxime	H4 / H5	~7.15, ~7.45	d, d	~1.2	Two distinct signals for the imidazole ring protons are observed. The presence of syn and anti isomers (approx. 60:40 ratio) leads to signal complexity[1].
CH=NOH	~8.10	S	-	Signal for the oxime proton.	
N-OH	~11.5	br s	-	Broad singlet for the hydroxyl proton of the oxime group[1].	
N-H	~13.0	br s	-	Broad singlet for the imidazole N- H proton[1].	
1H- Imidazole-2- carboxaldehy de	H4 / H5	7.25 / 7.50	S, S	-	Two singlets for the imidazole ring protons.
СНО	9.63	S	-	Singlet for the aldehyde	



				proton[1].	_
N-H	13.5	br s	-	Broad singlet for the imidazole N- H proton.	
Pyridine-2- carboxaldehy de Oxime	Н3	8.15	d	7.9	Aromatic protons of the pyridine ring show characteristic splitting patterns[2].
H4	7.85	t	7.7	_	
H5	7.40	t	6.4	_	
H6	8.60	d	4.7	_	
CH=NOH	8.15	S	-	<u>_</u>	
N-OH	11.6	S	-		

Table 2: ¹³C NMR Spectral Data Comparison (in DMSOde)



Compound	Carbon Assignment	Chemical Shift (δ, ppm)	Notes
1H-Imidazole-2- carboxaldehyde Oxime	C2	~145.0	Carbon bearing the oxime group. Signal is influenced by the syn/anti isomerism[1].
C4 / C5	~122.0, ~128.0	Two distinct signals for the imidazole ring carbons. Coalescence may be observed at higher temperatures[1].	
C=NOH	~140.0	Carbon of the oxime functional group[1].	
1H-Imidazole-2- carboxaldehyde	C2	145.5	Carbon attached to the aldehyde group.
C4 / C5	123.5 / 129.0	Imidazole ring carbons.	
СНО	180.0	Aldehyde carbonyl carbon[1].	
Pyridine-2- carboxaldehyde Oxime	C2	152.5	Pyridine ring carbon attached to the oxime group.
C3	121.0		
C4	137.0	_	
C5	125.0	_	
C6	150.0	_	
C=NOH	148.5	Oxime carbon.	

Table 3: IR and Mass Spectrometry Data Comparison



Compound	IR (KBr, cm ⁻¹) Key Absorptions	Mass Spec (EI) m/z (Relative Intensity)
1H-Imidazole-2- carboxaldehyde Oxime	~3400 (O-H str), ~3100 (N-H str), ~1640 (C=N str, oxime), ~1580 (C=N str, imidazole)	M ⁺ at m/z 111. Key fragments may include loss of •OH (m/z 94) and further fragmentation of the imidazole ring.
1H-Imidazole-2- carboxaldehyde	~3100 (N-H str), ~1685 (C=O str, aldehyde)[1], ~1580 (C=N str, imidazole)	M ⁺ at m/z 96. Key fragments include [M-H] ⁺ (m/z 95) and loss of CO (m/z 68)[3][4].
Pyridine-2-carboxaldehyde Oxime	~3400 (O-H str), ~3050 (Ar C-H str), ~1630 (C=N str, oxime), ~1590 (C=N str, pyridine)	M ⁺ at m/z 122. Fragmentation involves the pyridine ring and loss of small neutral molecules.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Instrumentation: ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 300 MHz or higher for protons.
- Data Acquisition: ¹H NMR spectra were acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. ¹³C NMR spectra were acquired using a proton-decoupled pulse sequence.
- Referencing: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard, using the residual solvent peak as a secondary reference.



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Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: A small amount of the solid sample was finely ground with potassium bromide (KBr) and pressed into a thin pellet.
- Instrumentation: FTIR spectra were recorded on a standard FTIR spectrometer.
- Data Acquisition: Spectra were typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was subtracted from the sample spectrum.

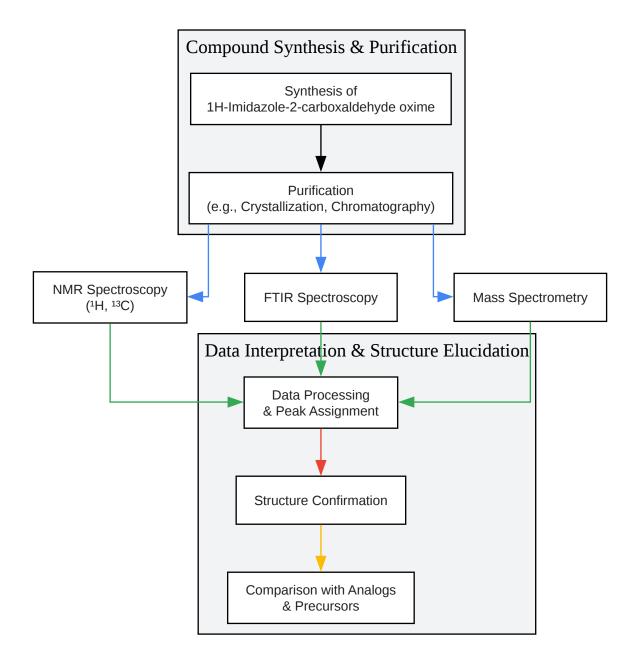
Mass Spectrometry (MS)

- Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) interface.
- Ionization: Electron ionization (EI) was performed at a standard energy of 70 eV.
- Analysis: The mass-to-charge ratios (m/z) of the resulting ions were measured using a quadrupole or time-of-flight (TOF) mass analyzer.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectral analysis and interpretation of a novel compound like **1H-Imidazole-2-carboxaldehyde oxime**.





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Caption: Workflow for the synthesis, spectral characterization, and structural elucidation of a target compound.

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